molecular formula C19H18Cl2N2O B371448 1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine CAS No. 329778-20-3

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine

Cat. No. B371448
CAS RN: 329778-20-3
M. Wt: 361.3g/mol
InChI Key: OMCXRYACTYEXPC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine (CPCP) is a synthetic compound that has been used in a variety of scientific research applications. It is a piperazine derivative that has been shown to have unique biochemical and physiological effects.

Scientific Research Applications

Therapeutic Applications and Metabolic Insights

  • Arylpiperazine Derivatives in Clinical Application: Arylpiperazine derivatives like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone are clinically applied mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which show various serotonin receptor-related effects. The metabolic pathways and the role of 1-aryl-piperazine formation in the pharmacological actions of these derivatives are crucial for understanding their therapeutic potential and individual variability in drug response (Caccia, 2007).

Piperazine Derivatives for Various Therapeutic Uses

  • Piperazine as a Medicinal Scaffold: Piperazine is a significant scaffold in drug design, found in drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The flexibility of piperazine as a building block in drug discovery highlights its importance in the development of new therapeutics (Rathi et al., 2016).

Role in Anti-Mycobacterial Activity

  • Anti-Mycobacterial Compounds: Piperazine serves as a vital building block in the structure of potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role in addressing tuberculosis, one of the most significant infectious diseases worldwide (Girase et al., 2020).

Significance in Drug Development and SAR Studies

  • Piperazine in Drug Development: The presence of piperazine substructures in many marketed antidepressants underscores its critical role beyond merely affecting CNS pharmacokinetics. Piperazine-based molecular fragments significantly influence the design and development of novel antidepressants, with specific binding conformations contributing to their therapeutic effects. This emphasizes the need for continued investigation into piperazine-based compounds for depression treatment (Kumar et al., 2021).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O/c20-16-7-4-15(5-8-16)6-9-19(24)23-12-10-22(11-13-23)18-3-1-2-17(21)14-18/h1-9,14H,10-13H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCXRYACTYEXPC-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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